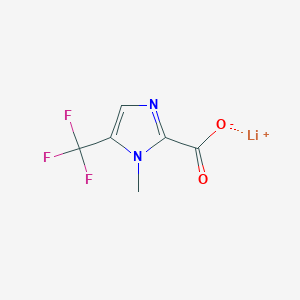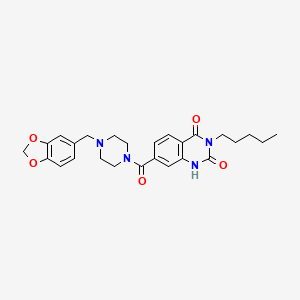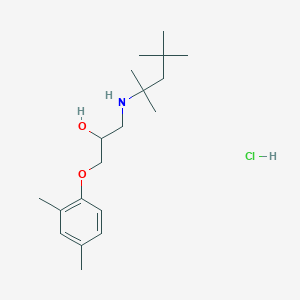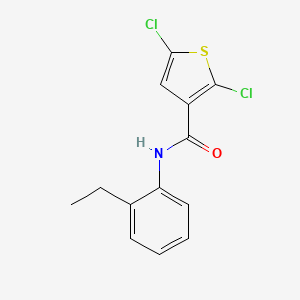
(E)-2-(2-Chlorophenyl)-N-(1-methylpyrazol-4-YL)ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazoles, which are part of the compound’s structure, are considered privileged scaffolds in medicinal chemistry. They have been the subject of many studies, and a variety of synthesis methods and synthetic analogues have been reported .Molecular Structure Analysis
The compound contains a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study conducted by Bats, Frost, and Hashmi (2001) focused on the crystal structures of benzenesulfonamide derivatives, highlighting the importance of intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl in determining the crystal packing of these compounds. This research provides insight into how modifications in the chlorophenyl component of similar compounds could influence their structural and potentially functional properties (Bats, Frost, & Hashmi, 2001).
Synthesis and Medicinal Chemistry
Another study presented by Cremlyn, Swinbourne, and Shode (1985) discusses the synthesis of heterocyclic sulfonyl derivatives, which serve as precursors for various pharmacologically active compounds. This research underscores the chemical versatility and potential of sulfonamide compounds in medicinal chemistry, offering a foundation for future drug development (Cremlyn, Swinbourne, & Shode, 1985).
Antimicrobial and Antifungal Activity
Hassan (2013) explored the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating their antimicrobial and antifungal activities. This suggests potential applications of such compounds in developing new antimicrobial agents, highlighting the role of the sulfonamide group in enhancing biological activity (Hassan, 2013).
Anticancer Research
Gul et al. (2018) synthesized new dibenzenesulfonamides with the goal of developing anticancer drug candidates. Their study on the cytotoxic effects of these compounds against various tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, provides valuable insights into the potential anticancer applications of sulfonamide derivatives (Gul et al., 2018).
Nonlinear Optical Properties
Research by Coe et al. (2009) on iron(II) pentacyanide complexes with quaternary nitrogen electron acceptor units, including those related to sulfonamide derivatives, examines the nonlinear optical (NLO) properties of these compounds. Such studies are crucial for the development of materials with potential applications in photonics and optoelectronics (Coe et al., 2009).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the search results.
Direcciones Futuras
Pyrazole derivatives, like this compound, have attracted attention due to their interesting pharmacological properties. They have been studied for their potential as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Future research may continue to explore these and other potential applications.
Propiedades
IUPAC Name |
(E)-2-(2-chlorophenyl)-N-(1-methylpyrazol-4-yl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-16-9-11(8-14-16)15-19(17,18)7-6-10-4-2-3-5-12(10)13/h2-9,15H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRVCSDZIWEPBW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2354635.png)







![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)